molecular formula C7H12N2O B7776592 3-Quinuclidinone oxime

3-Quinuclidinone oxime

Cat. No.: B7776592
M. Wt: 140.18 g/mol
InChI Key: QSXHBTDHLNHMLV-BQYQJAHWSA-N
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Description

3-Quinuclidinone oxime is a bicyclic organic compound with the molecular formula C7H12N2O It is derived from quinuclidin-3-one and features an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Quinuclidinone oxime can be synthesized through several methods. One common approach involves the reaction of quinuclidin-3-one hydrochloride with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is typically carried out in water at 70°C for 2 hours . The mixture is then cooled, and the pH is adjusted to 10 using sodium carbonate. The resulting precipitate is filtered and extracted to obtain quinuclidin-3-one oxime as a white solid .

Industrial Production Methods

Industrial production of quinuclidin-3-one oxime often employs similar synthetic routes but on a larger scale. The use of mechanochemical and microwave synthesis methods has been explored to enhance reaction rates and yields while maintaining stereoselectivity . These methods offer advantages such as reduced reaction times and improved environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinuclidin-3-one oxime involves its interaction with molecular targets such as acetylcholinesterase and butyrylcholinesterase. The oxime group can reactivate these enzymes by nucleophilic displacement of the phosphonylated serine residue in the active site . This reactivation process helps in mitigating the toxic effects of organophosphorus compounds.

Comparison with Similar Compounds

3-Quinuclidinone oxime can be compared with other similar compounds, such as:

This compound is unique due to its specific oxime functional group, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXHBTDHLNHMLV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N/O)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76883-37-9, 35423-17-7
Record name Quinuclidin-3-one oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076883379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azabicyclo[2.2.2]octan-3-one, oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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